2-(7-acetyl-3-benzyl-2,4-dioxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide
Vue d'ensemble
Description
MCU-i11 is a novel negative modulator of the MCU, binding MICU1 and impairing muscle cell growth.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Synthesis of Novel Heterocyclic Compounds : A study describes the synthesis of novel compounds derived from visnagenone–ethylacetate and khellinone–ethylacetate, leading to the creation of new heterocyclic compounds such as benzodifuranyl triazines, oxadiazepines, and thiazolopyrimidines. These compounds exhibited anti-inflammatory and analgesic activities, highlighting their potential as COX-1/COX-2 inhibitors with significant analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity of Thienopyrimidine Derivatives : Research on thienopyrimidine derivatives demonstrated their potent antimicrobial activity. A series of N-(substituted phenyl)-2-(4-oxo-5-(4-(thieno[2,3-d]-pyrimidin-4-yloxy)benzylidene)-2-thioxothiazolidin-3-yl)acetamide derivatives were synthesized and found to have significant antibacterial potency against various bacterial strains, as well as antifungal potency against fungal strains (Kerru et al., 2019).
Development of Antitumor Agents : A series of classical and nonclassical antifolates were synthesized as potential inhibitors of dihydrofolate reductase (DHFR), aiming at antitumor applications. These compounds, including a classical antifolate and nonclassical analogues, showed potent inhibitory activities against human DHFR and various tumor cells, indicating their potential as antitumor agents (Gangjee et al., 2007).
Blood Platelet Aggregation Inhibitors : The development of novel 1,2,3,5-tetrahydroimidazo[1,2-a]thieno[2,3-d]pyrimidin-2-one derivatives aimed at inhibiting platelet aggregation showcased the potential of these compounds in preventing blood clots. These compounds were synthesized and tested for their activity in vitro and ex vivo, with some showing potent inhibitory effects on blood and platelet aggregation (Ishikawa et al., 1981).
Mécanisme D'action
Target of Action
MCU-i11, also known as 2-(7-acetyl-3-benzyl-2,4-dioxo-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide, primarily targets the Mitochondrial Calcium Uniporter (MCU) complex . The MCU complex is a highly selective channel of the inner mitochondrial membrane (IMM) that controls mitochondrial Ca2+ uptake . MCU-i11 specifically binds to MICU1 , a key MCU interactor that controls channel gating .
Mode of Action
MCU-i11 acts as a negative modulator of the MCU complex . It directly binds to a specific cleft in MICU1, preventing MICU1’s gatekeeping activity . This interaction results in a decrease in mitochondrial Ca2+ uptake . The inhibitory effect of MCU-i11 is lost in cells where MICU1 is silenced or deleted .
Biochemical Pathways
The primary biochemical pathway affected by MCU-i11 is the mitochondrial Ca2+ uptake pathway . By binding to MICU1 and inhibiting its gatekeeping activity, MCU-i11 modulates the activity of the MCU complex, thereby controlling the amount of Ca2+ that enters the mitochondrial matrix . This modulation can have significant downstream effects on various physiological processes, as mitochondrial Ca2+ uptake plays a crucial role in cellular homeostasis .
Pharmacokinetics
The compound’s ability to modulate the mcu complex suggests that it can permeate cell membranes to reach its target in the mitochondria .
Result of Action
The primary molecular effect of MCU-i11’s action is the reduction of mitochondrial Ca2+ uptake . This reduction is achieved by inhibiting the gatekeeping activity of MICU1, which controls the opening of the MCU complex . On a cellular level, MCU-i11 has been shown to impair muscle cell growth .
Action Environment
It is known that the efficacy of mcu complex modulators can vary among tissues due to differences in the stoichiometry between micu1 and the pore-forming protein, mcu . Therefore, the tissue-specific environment could potentially influence the action, efficacy, and stability of MCU-i11.
Propriétés
IUPAC Name |
2-(11-acetyl-4-benzyl-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)-N-(4-ethoxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O5S/c1-3-37-21-11-9-20(10-12-21)29-24(34)17-32-27-25(22-13-14-30(18(2)33)16-23(22)38-27)26(35)31(28(32)36)15-19-7-5-4-6-8-19/h4-12H,3,13-17H2,1-2H3,(H,29,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJDMJLUMXISKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N(C2=O)CC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-acetyl-3-benzyl-2,4-dioxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.